3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one
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Overview
Description
3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that features a unique combination of adamantane and benzofuran structures Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzofuran is a heterocyclic compound containing both benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps. One common method starts with the preparation of adamantan-1-yl derivatives, which are then subjected to various functionalization reactions to introduce the benzofuran moiety. Key steps may include:
Functionalization of Adamantane: This can involve halogenation followed by substitution reactions to introduce functional groups.
Formation of the Benzofuran Ring: This step often involves cyclization reactions, where a precursor molecule undergoes ring closure to form the benzofuran structure.
Coupling Reactions: The final step usually involves coupling the adamantane derivative with the benzofuran ring under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound’s rigid structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzofuran ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Benzofuran Derivatives: Compounds such as psoralen and coumarin, known for their biological activities.
Uniqueness
What sets 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one apart is the combination of the adamantane and benzofuran structures, which imparts unique physicochemical properties. This dual structure enhances its stability, lipophilicity, and potential for diverse biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[2-(1-adamantyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-18(8-17-15-3-1-2-4-16(15)19(22)23-17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,12-14,17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMAPYKTAWTUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC4C5=CC=CC=C5C(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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